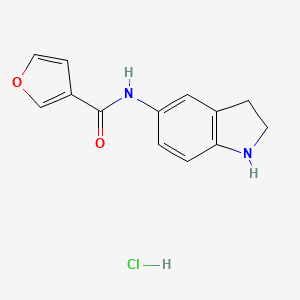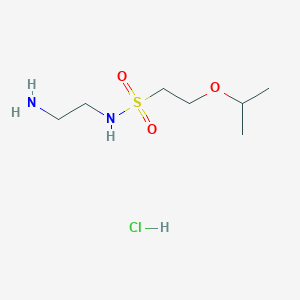
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has demonstrated potential therapeutic effects in various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide exerts its therapeutic effects through the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, this compound reduces the activation and proliferation of B-cells, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of BTK and downstream signaling pathways, leading to reduced activation and proliferation of B-cells. Physiologically, this compound has been shown to reduce tumor growth and inflammation in various preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide in lab experiments is its specificity for BTK inhibition, which allows for targeted modulation of B-cell signaling pathways. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide. One area of interest is the development of this compound as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another area of interest is the investigation of the potential synergistic effects of this compound with other therapeutic agents. Additionally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes.
Synthesemethoden
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of various chemicals, including 1-cyclohexyl-3-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)urea and 2-bromo-1-(2-chloroethyl)-1H-benzimidazole. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In autoimmune disorders, this compound has been shown to modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-15(17-10-14-16-7-9-20-14)12-6-8-18(11-12)13-4-2-1-3-5-13/h7,9,12-13H,1-6,8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOAIIHABUSPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)C(=O)NCC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-chlorophenyl)ethyl]-3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7638951.png)


![3-(ethoxymethyl)-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7638974.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)
![N-cyclopropyl-N-(1-cyclopropylethyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7639002.png)

![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)

![3-[1-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7639021.png)
![4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7639035.png)

![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639041.png)
![N,1-dimethyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrazol-4-amine](/img/structure/B7639062.png)